

# An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl Albuterol

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## Compound of Interest

Compound Name: *N-Benzyl albuterol*

Cat. No.: *B138282*

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## Introduction

**N-Benzyl albuterol**, also known as Salbutamol Impurity E, is a known impurity and metabolite of Albuterol (Salbutamol), a widely used short-acting  $\beta_2$ -adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).<sup>[1]</sup> As an impurity, its characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Benzyl albuterol**, detailed experimental protocols for its analysis, and relevant biological pathway information.

## Physicochemical Properties

The fundamental physicochemical characteristics of **N-Benzyl albuterol** are summarized below. These properties are essential for its detection, isolation, and understanding its behavior in various analytical and biological systems.

## Core Physicochemical Data

Property	Value	Source(s)
IUPAC Name	4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	Salbutamol EP Impurity E, (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	24085-03-8	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>20</sub> H <sub>27</sub> NO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	329.43 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to Off-White Solid	<a href="#">[4]</a>
Predicted logP	2.9	<a href="#">[2]</a>
Flash Point	249.6 °C	
Storage Conditions	2°C - 8°C, under inert gas (e.g., Argon)	<a href="#">[8]</a>

A related isomer, 4-Benzyl albuterol (CAS 56796-66-8), which is an intermediate in the synthesis of salbutamol, shares the same molecular formula and weight but has a different structure.[\[9\]](#)[\[10\]](#) Its properties are sometimes reported and should be distinguished from **N-Benzyl albuterol**.

## Predicted Physicochemical Data for 4-Benzyl Albuterol

Property	Value	Source(s)
Boiling Point	510.1 °C at 760 mmHg	[11][12]
Density	1.12 g/cm <sup>3</sup>	[11][12]
Vapor Pressure	0.0±1.4 mmHg at 25°C	[11]
Refractive Index	1.574	[11]
pKa	13.97±0.20	[12]
Solubility	DMSO: 1-10 mg/ml (Sparingly soluble), Ethanol: 0.1-1 mg/ml (Slightly soluble)	[9][12]

## Experimental Protocols

The characterization of **N-Benzyl albuterol** as a pharmaceutical impurity involves a suite of analytical techniques to confirm its identity, purity, and quantity.

## Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of **N-Benzyl albuterol** from the active pharmaceutical ingredient (API), albuterol, and other related impurities.

- Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
- Typical Methodology:
  - Column: A reverse-phase column (e.g., C18) is commonly used.
  - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

- Detection: UV detection is typically set at a wavelength where both albuterol and its impurities absorb, often around 220 nm or 276 nm.[13]
- Quantification: The concentration of **N-Benzyl albuterol** is determined by comparing its peak area to that of a certified reference standard.
- Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that all degradants are well-separated from the main peak.[13]

Modern supercritical fluid chromatography (SFC) has also been established as a reliable technique for the analysis of pharmaceutical impurities and can be applied to **N-Benzyl albuterol**.[1]

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of **N-Benzyl albuterol**.

- Mass Spectrometry (MS):
  - Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.
  - Methodology: The sample is introduced into an ion source (e.g., Electrospray Ionization - ESI), ionized, and the resulting ions are separated by a mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and connectivity of atoms in a molecule.
  - Methodology:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are standard techniques. The sample is dissolved in a deuterated solvent, and the resulting spectrum shows chemical shifts, signal

integrations, and coupling patterns that allow for the complete structural assignment of the molecule.[5]

- Infrared (IR) Spectroscopy:

- Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.
- Methodology: The sample is analyzed (e.g., as a KBr disk), and the resulting spectrum shows absorption bands characteristic of functional groups present in **N-Benzyl albuterol**, such as O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds.[5]

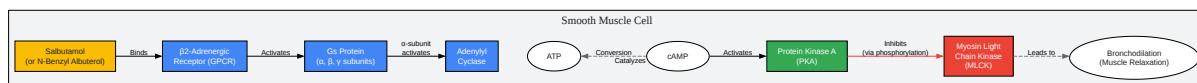
## Thermal Analysis

- Thermogravimetric Analysis (TGA):

- Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components.[5]

## Signaling Pathways and Biological Context

**N-Benzyl albuterol** is an impurity of albuterol, a selective  $\beta_2$ -adrenergic receptor agonist.[1] [14] The biological activity of albuterol is mediated through the activation of  $\beta_2$ -adrenergic receptors, primarily in the lungs, leading to bronchodilation.[14][15] The signaling cascade initiated by albuterol binding is a classic G-protein coupled receptor (GPCR) pathway. It is plausible that **N-Benzyl albuterol** could have some affinity for these receptors, making the understanding of this pathway relevant.

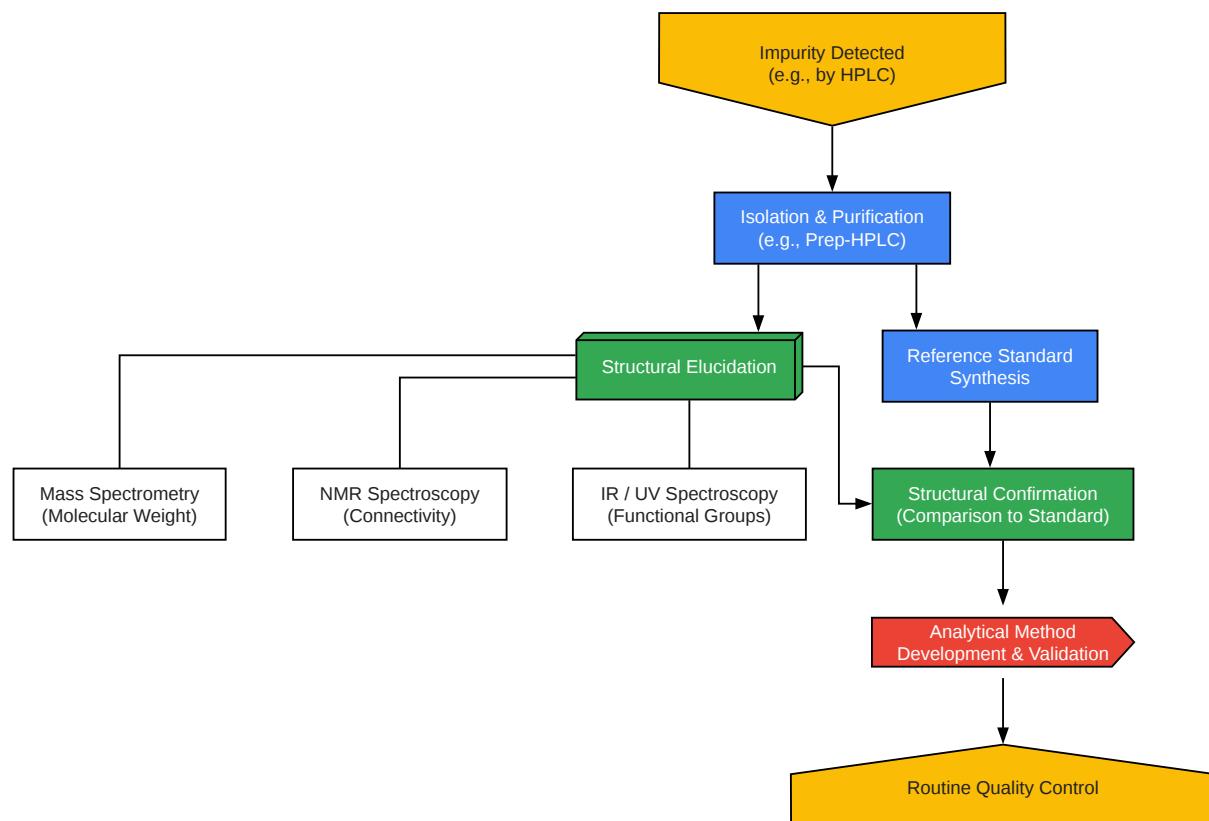


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Caption:  $\beta$ 2-Adrenergic receptor signaling pathway initiated by agonist binding.

## Experimental Workflow for Impurity Characterization

The logical flow for identifying and characterizing an unknown impurity like **N-Benzyl albuterol** during drug development follows a structured approach.



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